molecular formula C8H13F2NO3 B13560570 2-Acetamido-5,5-difluorohexanoic acid

2-Acetamido-5,5-difluorohexanoic acid

Katalognummer: B13560570
Molekulargewicht: 209.19 g/mol
InChI-Schlüssel: AGIBLYBSDCCNIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-5,5-difluorohexanoic acid is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of exposure to hazardous fluorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-5,5-difluorohexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and enzyme interactions.

    Industry: It can be used in the production of specialty materials with unique properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2-Acetamido-5,5-difluorohexanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluorohexanoic acid: A similar compound with two fluorine atoms on the same carbon, but without the acetamido group.

    5-Acetamido-2-hydroxy benzoic acid: Another acetamido derivative with different functional groups and properties.

Uniqueness

2-Acetamido-5,5-difluorohexanoic acid is unique due to the specific positioning of the fluorine atoms and the acetamido group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13F2NO3

Molekulargewicht

209.19 g/mol

IUPAC-Name

2-acetamido-5,5-difluorohexanoic acid

InChI

InChI=1S/C8H13F2NO3/c1-5(12)11-6(7(13)14)3-4-8(2,9)10/h6H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI-Schlüssel

AGIBLYBSDCCNIG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CCC(C)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.